REACTION_SMILES
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[Br:1][c:2]1[cH:3][c:4]([C:12]([F:13])([F:14])[F:15])[c:5]([S:8](=[O:9])(=[O:10])[Cl:11])[cH:6][cH:7]1.[CH2:16]1[CH2:17][O:18][CH2:19][CH2:20][NH:21]1.[CH2:35]1[O:36][CH2:37][CH2:38][CH2:39]1.[CH3:22][CH2:23][N:24]([CH2:25][CH3:26])[CH2:27][CH3:28].[CH3:29][CH2:30][O:31][C:32](=[O:33])[CH3:34]>>[Br:1][c:2]1[cH:3][c:4]([C:12]([F:13])([F:14])[F:15])[c:5]([S:8](=[O:9])(=[O:10])[N:21]2[CH2:16][CH2:17][O:18][CH2:19][CH2:20]2)[cH:6][cH:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(=O)(Cl)c1ccc(Br)cc1C(F)(F)F
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1COCCN1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN(CC)CC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
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Type
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product
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Smiles
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O=S(=O)(c1ccc(Br)cc1C(F)(F)F)N1CCOCC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |